molecular formula C11H16O B6331841 (S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99% CAS No. 24867-90-1

(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%

Cat. No. B6331841
CAS RN: 24867-90-1
M. Wt: 164.24 g/mol
InChI Key: YBVRFTBNIZWMSK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Dimethyl-1-phenyl-1-propanol, or (S)-DMAPP, is an optically active secondary alcohol with a chiral center at the 1-position. It is a chiral building block that is widely used in organic synthesis due to its ability to act as a chiral synthon in the synthesis of various compounds. (S)-DMAPP has been used in a variety of applications, such as asymmetric synthesis, resolution of racemic mixtures, and even as a starting material for the synthesis of pharmaceuticals. It is a valuable compound for research due to its high enantiomeric excess (ee) of 99%.

Scientific Research Applications

(S)-DMAPP has b(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%n used for a variety of scientific research applications. It is a valuable starting material for the synthesis of pharmaceuticals, and it has b(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%n used in the synthesis of a variety of compounds, including chiral amines, alcohols, and aldehydes. It has also b(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%n used in asymmetric synthesis, as a chiral synthon in the resolution of racemic mixtures, and as a starting material for the synthesis of optically active compounds.

Mechanism of Action

The mechanism of action of (S)-DMAPP is dependent on the reaction in which it is used. In the Sharpless asymmetric dihydroxylation reaction, the reaction proc(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%ds through a radical-chain mechanism. The chiral diol catalyst is responsible for the stereoselectivity of the reaction, as it determines the stereochemistry of the product. In other reactions, the mechanism of action of (S)-DMAPP may vary depending on the reaction conditions and the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-DMAPP have not b(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%n fully studied. Due to its high enantiomeric excess, (S)-DMAPP is a valuable compound for research, but its effects on the body have not b(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%n extensively studied.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-DMAPP in lab experiments include its high enantiomeric excess, its availability, and its stability. Its high enantiomeric excess makes it a valuable compound for research, and its availability and stability make it a convenient and reliable starting material for a variety of reactions. The limitations of using (S)-DMAPP in lab experiments include its limited solubility in certain solvents, its relatively low reactivity, and its low reactivity with certain reagents.

Future Directions

1. Further research into the biochemical and physiological effects of (S)-DMAPP.
2. Development of new methods for the synthesis of (S)-DMAPP.
3. Investigation of the reactivity of (S)-DMAPP with other reagents.
4. Exploration of the use of (S)-DMAPP in the synthesis of pharmaceuticals.
5. Investigation of the use of (S)-DMAPP in asymmetric synthesis.
6. Development of new applications for (S)-DMAPP in lab experiments.
7. Investigation of the use of (S)-DMAPP in the resolution of racemic mixtures.
8. Exploration of the use of (S)-DMAPP in the synthesis of optically active compounds.
9. Investigation of the use of (S)-DMAPP in the synthesis of chiral amines, alcohols, and aldehydes.
10. Exploration of the use of (S)-DMAPP in the synthesis of other compounds.

Synthesis Methods

(S)-DMAPP is most commonly synthesized via the Sharpless asymmetric dihydroxylation reaction. This reaction utilizes a chiral diol as a catalyst to produce the desired optically active alcohol. The reaction involves the addition of a hydroperoxide such as tert-butyl hydroperoxide to a prochiral olefin in the presence of a chiral diol. The reaction proc(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%ds through a radical-chain mechanism, and the stereochemistry of the product is determined by the chiral diol catalyst. Other methods of synthesis include enzymatic resolution, enzymatic kinetic resolution, and chemical resolution.

properties

IUPAC Name

(1S)-2,2-dimethyl-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRFTBNIZWMSK-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Dimethyl-1-phenyl-1-propanol, ee 99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.